Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-

Description

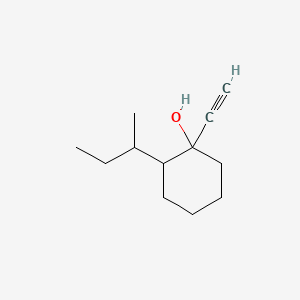

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- (CAS 37172-89-7) is a substituted cyclohexanol derivative characterized by an ethynyl (-C≡CH) group at position 1 and a 1-methylpropyl (sec-butyl) group at position 2 of the cyclohexanol ring. Its acetate ester (CAS 37172-05-7) is also documented, with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.32 g/mol . Key physical properties include a density of 0.9906 g/cm³ and an estimated boiling point of 323.51°C, suggesting low volatility and high thermal stability compared to simpler cyclohexanol derivatives .

Properties

CAS No. |

37172-89-7 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2-butan-2-yl-1-ethynylcyclohexan-1-ol |

InChI |

InChI=1S/C12H20O/c1-4-10(3)11-8-6-7-9-12(11,13)5-2/h2,10-11,13H,4,6-9H2,1,3H3 |

InChI Key |

NETONJQRBNZZHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CCCCC1(C#C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-ethynyl-substituted cyclohexanol derivatives generally involves the nucleophilic addition of an alkyne (acetylene or substituted alkynes) to a cyclohexanone or methylcyclohexanone derivative under basic conditions. This reaction forms an alkynol (an alcohol bearing an alkyne substituent) through the formation of a new carbon-carbon bond at the carbonyl carbon.

The key reaction can be summarized as:

This reaction is typically carried out in the presence of sodium methylate (sodium methoxide) as the condensing agent and a suitable solvent or diluent that dissolves both reactants and facilitates the reaction.

Detailed Method from Patent Literature (US Patent US2858344A)

A well-documented and authoritative preparation method is described in US Patent US2858344A (dated 2025-03-03), which outlines the synthesis of 1-ethynylcyclohexanol and related alkynylcyclohexanol derivatives, including those substituted with alkyl groups such as 1-methylpropyl.

-

- Cyclohexanone or methylcyclohexanone (starting ketone)

- Acetylene or substituted alkynes (e.g., methylacetylene, 1-butyne, 1-pentyne)

- Sodium methylate (NaOCH3) as a base/condensing agent

- Dibutyl carbitol (ethylene glycol dibutyl ether) as solvent/diluent

-

- The reaction is conducted in a high-pressure autoclave at approximately 200 psi gauge pressure.

- The temperature is maintained around room temperature (33-38 °C).

- Acetylene gas is continuously bubbled into the reaction mixture to maintain pressure.

- Cyclohexanone is added slowly over about 1 hour to the acetylene-saturated sodium methylate suspension.

- The mixture is stirred/agitated for an additional 2.5 hours after addition.

- After completion, the pressure is released, and the reaction mixture is hydrolyzed with water.

-

- The reaction mixture separates into an oily phase and an aqueous phase.

- The aqueous phase is extracted with ether, and the ether extracts are combined with the oily phase.

- The combined organic phase is neutralized with solid carbon dioxide, dried over anhydrous magnesium sulfate, and distilled under reduced pressure (15 mm Hg).

- The product, 1-ethynylcyclohexanol, is obtained as a crystalline white solid with melting point 30-32 °C and boiling point approximately 80-83 °C at reduced pressure.

-

- Yields reported are approximately 11.4% based on cyclohexanone charged in some examples, though optimization can improve this.

- The method is adaptable to different alkynes and substituted cyclohexanones to yield various alkynylcyclohexanol derivatives, including 1-ethynyl-2-(1-methylpropyl)cyclohexanol.

| Parameter | Condition/Value |

|---|---|

| Base | Sodium methylate (NaOCH3) |

| Solvent/Diluent | Dibutyl carbitol (ethylene glycol dibutyl ether) |

| Reaction pressure | ~200 psi gauge |

| Reaction temperature | 33-38 °C |

| Reaction time (addition) | ~1 hour |

| Reaction time (post-addition stirring) | ~2.5 hours |

| Workup | Hydrolysis with water, ether extraction, neutralization, drying, distillation |

| Product state | Crystalline solid |

| Melting point | 30-32 °C |

| Boiling point (reduced pressure) | 80-83 °C at 15 mm Hg |

| Yield | ~11.4% (variable) |

Summary Table of Preparation Methods

| Method Source | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| US Patent US2858344A | Cyclohexanone, acetylene, sodium methylate, dibutyl carbitol | 200 psi, 33-38 °C, ~3.5 hours total | ~11.4 | Direct alkynylation, high pressure, distillation workup |

| ACS Omega 2021 (related) | Cyclohexanone derivatives, NaOH, ethylene glycol, NaClO/TEMPO/KBr | Multi-step, ambient to mild heating | 53 (overall for related compound) | Multi-step, includes aldol condensation, protection, oxidation |

Analytical and Practical Considerations

Reaction atmosphere: The acetylene gas must be handled carefully under pressure with proper safety measures due to its flammability and explosiveness.

Solvent choice: Dibutyl carbitol is preferred for its ability to dissolve both ketones and alkynes and facilitate product isolation by distillation.

Temperature control: Although the patent reports no external temperature control beyond ambient conditions, maintaining moderate temperatures (33-38 °C) is beneficial for reaction control.

Purification: Distillation under reduced pressure is effective for isolating the product. Neutralization and drying steps are critical to remove residual base and moisture.

Yield optimization: The relatively modest yields reported suggest potential for optimization via reaction time, reagent ratios, and purification protocols.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as sodium hydride and alkyl halides are often used.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of ethyl-substituted cyclohexanol.

Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Pharmaceuticals: The compound is used in the development of novel drugs with potential therapeutic effects.

Catalysis: It acts as a catalyst inhibitor in silicone release coatings.

Polymer Chemistry: The compound is involved in the polymerization processes to form poly(ECHO) with unique properties.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes, such as Cathepsin B, by forming stable complexes with the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Cyclohexanol (CAS 108-93-0): The parent compound lacks substituents, with a molecular formula C₆H₁₂O and molecular weight 100.16 g/mol. It is widely used as a solvent and intermediate in nylon production . Its simpler structure results in a lower boiling point (161.8°C) and higher volatility compared to the ethynyl-substituted derivative .

- It is highly volatile and toxic, limiting its utility in biotransformation processes compared to functionalized derivatives like cyclohexanol .

- 2-sec-Butylcyclohexanol acetate (CAS 91-54-3): A related ester with molecular formula C₁₂H₂₂O₂.

Physicochemical Properties

- logP Trends: The ethynyl and sec-butyl groups increase hydrophobicity (logP ~3.0 for the acetate vs.

- Thermal Stability: The ethynyl group’s conjugation with the cyclohexanol ring may stabilize the molecule, as evidenced by its high estimated boiling point .

Research Findings and Analytical Challenges

- Mass Spectrometry: Cyclohexanol derivatives with similar substituents (e.g., ethynyl, alkyl groups) exhibit nearly identical fragmentation patterns, complicating identification via MS. This contrasts with structurally unique compounds like folpet, which are easier to distinguish .

- Toxicity and Biocompatibility : The sec-butyl and ethynyl groups may enhance membrane permeability but also introduce cytotoxicity. Cyclohexane’s high toxicity further underscores the advantage of functionalized derivatives in biocatalytic applications .

- Industrial Relevance: Cyclohexanol’s role in nylon production is well-established , while its ethynyl-substituted analogs could find niche uses in high-temperature lubricants or specialty polymers.

Biological Activity

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-, also known as 1-ethynyl-2-(1-methylpropyl)cyclohexanol, is an organic compound with the molecular formula C14H22O2. This compound is characterized by its unique structure, which includes a cyclohexanol backbone with an ethynyl group and a branched alkyl substituent at the second carbon position. Understanding its biological activity is crucial for exploring its potential applications in various fields, including pharmaceuticals and materials science.

The molecular weight of cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is approximately 222.32 g/mol. It has a boiling point of about 323.51°C and a density of 0.9906 g/cm³. The synthesis of this compound can be achieved through several methods, typically involving the introduction of the ethynyl group into the cyclohexanol structure.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexanol | C6H12O | Basic alcohol structure without ethynyl group |

| 1-Ethynylcyclohexanol | C10H10O | Contains ethynyl but lacks branched alkane |

| Cyclohexanol acetate | C8H14O2 | Acetate derivative of cyclohexanol |

| 1-Ethynyl-2-butanol | C8H10O | Similar ethynyl group but different alcohol base |

| Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- | C14H22O2 | Unique due to combination of ethynyl and branched alkane |

Potential Biological Interactions

- Antimicrobial Activity : Certain cyclohexanol derivatives have been reported to possess antimicrobial properties. For instance, compounds structurally similar to cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- have shown effectiveness against various bacterial strains .

- Toxicological Profile : Cyclohexanol derivatives can exhibit varying degrees of toxicity depending on their structure. Methyl cyclohexanol has been noted for potential irritant effects on the skin and respiratory system . While specific data on cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is sparse, caution is warranted in handling due to its structural similarities.

- Reproductive and Developmental Toxicity : Some studies indicate that certain cyclic alcohols may pose risks to reproductive health; however, specific assessments for cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- are necessary to draw definitive conclusions .

Case Study: Antimicrobial Efficacy

A study examining various cyclohexanol derivatives found that compounds with ethynyl groups demonstrated enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests that cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- may also exhibit similar properties.

Research Findings on Related Compounds

Research has highlighted that benzophenone derivatives exhibit notable antioxidant activity under UV exposure, which may parallel findings in cyclohexanol derivatives due to structural similarities .

Q & A

Q. What are the key considerations for synthesizing 1-ethynyl-2-(1-methylpropyl)cyclohexanol in a laboratory setting?

- Methodological Answer : Synthesis typically involves functionalizing cyclohexanol with ethynyl and branched alkyl groups. A common approach includes:

- Alkylation : Introducing the 1-methylpropyl group via nucleophilic substitution using alkyl halides under anhydrous conditions.

- Ethynylation : Employing ethynylating agents (e.g., ethynyl magnesium bromide) in a Grignard or organometallic reaction.

- Catalysts : Acidic or basic catalysts (e.g., H₃PO₄ or NaH) are critical for regioselectivity and minimizing side reactions .

- Purification : Distillation or column chromatography is recommended due to the compound’s moderate polarity (estimated density: 0.9906 g/cm³) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-ethynyl-2-(1-methylpropyl)cyclohexanol?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3400 cm⁻¹, ethynyl C≡C stretch at ~2100 cm⁻¹) .

- ¹H/¹³C NMR : Distinguishes alkyl substituents (e.g., methylpropyl protons at δ 0.8–1.5 ppm) and cyclohexanol ring conformation .

- GC-MS : Confirms molecular weight (MW: 222.32 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties, such as boiling point and density?

- Methodological Answer : Discrepancies (e.g., boiling point estimates ranging from 323.51°C to lower values for similar derivatives) arise from experimental conditions (e.g., pressure, purity). To validate:

- Experimental Replication : Use differential scanning calorimetry (DSC) for precise boiling point determination.

- Computational Modeling : Apply group contribution methods (e.g., Joback) or DFT calculations to predict properties .

- Cross-Referencing : Compare with structurally analogous compounds (e.g., 2-(1-methylpropyl)cyclohexanol, CAS 4632-01-3) .

Q. What are the challenges in optimizing the yield of 1-ethynyl-2-(1-methylpropyl)cyclohexanol during multi-step synthesis?

- Methodological Answer : Key challenges include:

- Side Reactions : Ethynyl groups may undergo unwanted hydration or polymerization. Use inert atmospheres (N₂/Ar) and low temperatures .

- Catalyst Efficiency : Phosphoric acid (H₃PO₄) improves dehydration but may require precise stoichiometry to avoid over-acidification .

- Purification : Co-elution of byproducts (e.g., acetates) necessitates gradient elution in HPLC or fractional distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.